molecular formula C10H9ClFN3O B13168503 1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride

1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride

Cat. No.: B13168503
M. Wt: 241.65 g/mol
InChI Key: IZLPDZHIJIGLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride is a synthetic organic compound that features a fluorinated phenyl ring and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride typically involves the following steps:

    Formation of the Ethanone Backbone: This can be achieved through a Friedel-Crafts acylation reaction where 3-fluorobenzoyl chloride reacts with an appropriate triazole derivative.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine and an appropriate nitrile derivative.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the triazole ring or the ethanone backbone.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazole-containing compounds.

    Medicine: Potential use as an antifungal or antibacterial agent due to the presence of the triazole ring.

    Industry: Could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride would depend on its specific application. In medicinal chemistry, triazole-containing compounds often inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The fluorine atom can enhance binding affinity and selectivity for specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride: Similar structure but with a bromine atom instead of fluorine.

    1-(3-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one hydrochloride can significantly influence its chemical properties, such as its reactivity and binding affinity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its analogs.

Properties

Molecular Formula

C10H9ClFN3O

Molecular Weight

241.65 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone;hydrochloride

InChI

InChI=1S/C10H8FN3O.ClH/c11-9-3-1-2-8(4-9)10(15)5-14-7-12-6-13-14;/h1-4,6-7H,5H2;1H

InChI Key

IZLPDZHIJIGLJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CN2C=NC=N2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.